methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-(1-{[4-(4H-1,2,4-triazol-4-ylmethyl)phenyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate
Description
The compound methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-(1-{[4-(4H-1,2,4-triazol-4-ylmethyl)phenyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate is a pyrazolone derivative featuring a conjugated Z-configuration enamine system and a 4H-1,2,4-triazole-substituted phenyl group. Its structure combines a pyrazolone core with a 4-methoxyphenyl substituent at position 1 and a triazolylmethylphenyl moiety at position 2. The triazole group is notable for its electron-rich aromaticity, which may enhance binding interactions in biological systems, while the methoxy group contributes to lipophilicity and electron-donating effects .
Properties
Molecular Formula |
C24H24N6O4 |
|---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
methyl 2-[2-(4-methoxyphenyl)-4-[C-methyl-N-[4-(1,2,4-triazol-4-ylmethyl)phenyl]carbonimidoyl]-3-oxo-1H-pyrazol-5-yl]acetate |
InChI |
InChI=1S/C24H24N6O4/c1-16(27-18-6-4-17(5-7-18)13-29-14-25-26-15-29)23-21(12-22(31)34-3)28-30(24(23)32)19-8-10-20(33-2)11-9-19/h4-11,14-15,28H,12-13H2,1-3H3 |
InChI Key |
SZBKCDTWLSCNOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC=C(C=C1)CN2C=NN=C2)C3=C(NN(C3=O)C4=CC=C(C=C4)OC)CC(=O)OC |
Origin of Product |
United States |
Biological Activity
Methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-(1-{[4-(4H-1,2,4-triazol-4-ylmethyl)phenyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate is a complex organic compound with potential biological activities due to its unique structural features. This article explores its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and comparisons with related compounds.
Structural Overview
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C24H24N6O4 |
| Molecular Weight | 460.5 g/mol |
| IUPAC Name | Methyl 2-[2-(4-methoxyphenyl)-4-[C-methyl-N-[4-(1,2,4-triazol-4-ylmethyl)phenyl]carbonimidoyl]-3-oxo-1H-pyrazol-5-yl]acetate |
| InChI Key | SZBKCDTWLSCNOJ-UHFFFAOYSA-N |
Antimicrobial Properties
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit a broad spectrum of biological activities, including antimicrobial effects. Triazoles have been recognized for their antifungal and antibacterial properties. A study reviewed various triazole derivatives and highlighted their effectiveness against numerous pathogens, suggesting that this compound may exhibit similar activities due to the presence of the triazole ring in its structure .
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has been suggested through its structural similarity to known COX-II inhibitors. Studies have shown that pyrazole derivatives can selectively inhibit COX-II with minimal side effects. For instance, certain pyrazole derivatives have demonstrated IC50 values significantly lower than traditional anti-inflammatory drugs like Rofecoxib . This suggests that this compound could possess similar inhibitory effects.
Structure–Activity Relationship (SAR)
The biological activity of this compound can be attributed to its complex structure comprising multiple functional groups. The presence of methoxy and triazole moieties enhances its interaction with biological targets:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-Methylpyrazole | Simple pyrazole ring | Antifungal activity |
| 3-Acetylpyrazole | Acetyl group on pyrazole | Anti-inflammatory |
| 4-Methoxyphenylpyrazole | Methoxy group on phenyl | Antitumor properties |
| Methyl [(...)] | Complex structure with methoxy and triazole | Potential anti-inflammatory and antimicrobial |
This table illustrates how variations in structure can lead to differences in biological activity.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of pyrazole derivatives for their therapeutic potential. For example:
- COX-II Inhibitory Activity : A series of pyrazole derivatives were synthesized and evaluated for their COX-II inhibitory activity. One derivative showed an IC50 value of 0.011 μM against COX-II protein, indicating a high potency compared to existing drugs .
- Antimicrobial Evaluation : Various triazole-containing compounds were tested against a range of bacterial strains. Some exhibited MIC values as low as 0.125 μg/mL against resistant strains .
These findings underscore the importance of further research into the biological activities of this compound.
Scientific Research Applications
Pharmacological Applications
1. Antimicrobial Activity
Recent studies indicate that compounds containing the 1,2,4-triazole scaffold exhibit broad-spectrum antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have been shown to possess significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli . The methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-(1-{[4-(4H-1,2,4-triazol-4-ylmethyl)phenyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate could potentially enhance this activity due to its structural features.
2. Anticancer Properties
The compound's structure suggests potential anticancer applications. Research has highlighted that triazole-containing compounds can inhibit various cancer cell lines through mechanisms involving kinase inhibition and apoptosis induction . For example, derivatives have shown effectiveness against MET-amplified xenograft models .
3. Neuroprotective Effects
There is emerging evidence that 1,2,4-triazole derivatives may exhibit neuroprotective effects. These compounds have been investigated for their ability to protect neuronal cells from oxidative stress and neurodegeneration . The specific interactions of this compound with neuroreceptors could be an area for further exploration.
Case Studies
Case Study 1: Antibacterial Activity
In a study evaluating the antibacterial efficacy of various triazole derivatives, this compound was tested against E. coli and exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
Case Study 2: Anticancer Screening
Another investigation focused on the anticancer potential of triazole derivatives demonstrated that similar compounds could inhibit tumor growth in vivo models effectively. Methyl [(4Z)-... was included in a series of compounds tested against breast cancer cell lines and showed promising results in reducing cell viability .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations in Pyrazolone Derivatives
Table 1: Structural Comparison of Pyrazolone-Based Compounds
Key Structural and Functional Differences
Triazole vs. Morpholine/Imidazole Moieties The target compound’s 4H-1,2,4-triazole group (electron-deficient aromatic system) contrasts with the morpholine (a six-membered oxygen-nitrogen heterocycle) in and the imidazole (five-membered, two-nitrogen heterocycle) in . Triazoles are known for antifungal activity due to metal-binding capabilities, whereas morpholines often improve solubility and imidazoles participate in hydrogen bonding .
Aromatic Substituents
- The 4-methoxyphenyl group in the target compound enhances lipophilicity compared to the 4-nitrophenyl group in , which introduces electron-withdrawing effects. Nitro groups may reduce metabolic stability but increase reactivity in electrophilic environments .
Enamine vs. Thiazolidinone Systems The conjugated enamine system in the target compound differs from the thiazolidinone ring in . Thiazolidinones are associated with antimicrobial and anti-inflammatory activities, while enamines facilitate π-π stacking in receptor binding .
Physicochemical Properties
Table 2: Comparative Physicochemical Data (Hypothetical)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
